molecular formula C14H10ClFO3 B6404117 4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid CAS No. 1261907-75-8

4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid

Cat. No.: B6404117
CAS No.: 1261907-75-8
M. Wt: 280.68 g/mol
InChI Key: MOORFQJPFHVTRP-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a methoxy group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-chloro-5-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Methoxylation: The amine group is converted to a methoxy group through a methylation reaction.

    Carboxylation: Finally, the methoxy-substituted intermediate is carboxylated to form the benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-(3-Chloro-5-fluorophenyl)-3-formylbenzoic acid or 4-(3-Chloro-5-fluorophenyl)-3-carboxybenzoic acid.

    Reduction: Formation of 4-(3-Chloro-5-fluorophenyl)-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorobenzoic acid
  • 4-Methoxybenzoic acid
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups can enhance its reactivity and potential biological activity compared to similar compounds with only one of these substituents.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-6-8(14(17)18)2-3-12(13)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOORFQJPFHVTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690513
Record name 3'-Chloro-5'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-75-8
Record name 3'-Chloro-5'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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